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Compound of Interest

Compound Name: Fv-100

Cat. No.: B10832357

This document provides a comprehensive technical overview of Valnivudine hydrochloride
(HCI), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections.
The information is intended for researchers, scientists, and professionals involved in drug
development and virology.

Chemical Identity and Properties

Valnivudine, also known as FV-100, is a nucleoside analogue prodrug. Its hydrochloride salt is
the form used in clinical development.

Table 1: Chemical Properties of Valnivudine and Valnivudine HCI

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10832357?utm_src=pdf-interest
https://www.benchchem.com/product/b10832357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Valnivudine (Free Base) Valnivudine HCI
((2R,3S,5R)-3-hydroxy-5-(2- ((2R,3S,5R)-3-hydroxy-5-(2-
0Xx0-6-(4-pentylphenyl)furo[2,3-  ox0-6-(4-pentylphenyl)furo[2,3-

IUPAC Name d]pyrimidin-3(2H)- d]pyrimidin-3(2H)-
yhtetrahydrofuran-2-yl)methyl yhtetrahydrofuran-2-yl)methyl
L-valinate[1] L-valinate hydrochloride

Synonyms FV-100, FV100 FV-100 hydrochloride

Molecular Formula

C27H35N306[2][3]

C27H36CIN306[4]

Molecular Weight 497.59 g/mol [1] 534.05 g/mol [5][6]
CAS Number 956483-02-6[1] 956483-03-7[5][6]
Appearance White to off-white solid[4][5]

Mechanism of Action

Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.[5][7] The antiviral

activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent

phosphorylation within VZV-infected cells.

The proposed mechanism of action is as follows:

to CF-1743.

Uptake and Conversion: After oral administration, Valnivudine is absorbed and metabolized

» Selective Phosphorylation: In VZV-infected cells, the viral thymidine kinase (TK) specifically

recognizes and phosphorylates CF-1743.[5] This is a critical step that ensures the drug is

activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK

catalyzes the formation of CF-1743 monophosphate.[5]

o Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to

the active triphosphate form, CF-1743 triphosphate.[5]

« Inhibition of Viral DNA Polymerase: CF-1743 triphosphate acts as a competitive inhibitor of

the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to
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chain termination and halting viral replication.[5]
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Fig. 1: Activation pathway of Valnivudine in a VZV-infected cell.

Antiviral Activity

The active metabolite of Valnivudine, CF-1743, has demonstrated potent and selective activity

against various strains of Varicella-Zoster Virus.

Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains

VZV Strain EC50 (nM) Reference
OKA 0.3 [2]
YS 0.1 2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal

response.

Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivudine. A
Phase 1 study (NCT02322957) investigated the pharmacokinetics of FV-100 with and without
ritonavir in healthy volunteers.[1][4] A Phase 2 study (NCT00900783) compared FV-100 with
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valacyclovir in patients with herpes zoster.[1] As a prodrug, Valnivudine exhibits enhanced oral
bioavailability compared to its active metabolite, CF-1743.

Specific quantitative data from these trials are not publicly available in a structured format at
this time.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Valnivudine HCI is not
publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside
analogues generally involves the following key steps:

e Synthesis of the heterocyclic base: Preparation of the furo[2,3-d]pyrimidine core.

o Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety (a derivative
of tetrahydrofuran).

o Esterification: Attachment of the L-valine ester to the sugar moiety. This step is crucial for
improving the oral bioavailability of the nucleoside analogue.

o Deprotection and Salt Formation: Removal of any protecting groups and formation of the
hydrochloride salt to enhance stability and solubility.
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General Synthetic Strategy
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Fig. 2: Generalized workflow for the synthesis of Valnivudine HCI.

Clinical Development
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Valnivudine HCI has undergone clinical evaluation for the treatment of herpes zoster (shingles).
A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of FV-100 with
valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-
associated pain.[1]

Conclusion

Valnivudine HCl is a potent and selective antiviral agent with a well-defined mechanism of
action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral
bioavailability, making it a promising candidate for the treatment of shingles and its
complications. Further research and public dissemination of clinical trial data will be crucial in
fully establishing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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